molecular formula C10H4BrN3O3 B12617251 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- CAS No. 1142189-52-3

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo-

Cat. No.: B12617251
CAS No.: 1142189-52-3
M. Wt: 294.06 g/mol
InChI Key: AFHVRRROITYCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- is a chemical compound with significant interest in various scientific fields. It is characterized by its quinoline core, which is a heterocyclic aromatic organic compound. The presence of bromine, nitro, and cyano groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by nitration and subsequent cyano group introduction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine-substituted quinoline compounds.

Scientific Research Applications

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and cyano groups also contribute to its reactivity and binding affinity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinolinecarbonitrile, 1,4-dihydro-8-Methyl-4-oxo-
  • 3-Quinolinecarbonitrile, 1,4-dihydro-8-(Methylthio)-6-nitro-4-oxo-
  • 6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Uniqueness

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

1142189-52-3

Molecular Formula

C10H4BrN3O3

Molecular Weight

294.06 g/mol

IUPAC Name

8-bromo-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4BrN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15)

InChI Key

AFHVRRROITYCQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.